(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1291853-13-8
VCID: VC7460281
InChI: InChI=1S/C18H18ClN7O/c19-13-4-3-5-14(12-13)21-17-16(22-24-23-17)18(27)26-10-8-25(9-11-26)15-6-1-2-7-20-15/h1-7,12H,8-11H2,(H2,21,22,23,24)
SMILES: C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl
Molecular Formula: C18H18ClN7O
Molecular Weight: 383.84

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

CAS No.: 1291853-13-8

Cat. No.: VC7460281

Molecular Formula: C18H18ClN7O

Molecular Weight: 383.84

* For research use only. Not for human or veterinary use.

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone - 1291853-13-8

Specification

CAS No. 1291853-13-8
Molecular Formula C18H18ClN7O
Molecular Weight 383.84
IUPAC Name [5-(3-chloroanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C18H18ClN7O/c19-13-4-3-5-14(12-13)21-17-16(22-24-23-17)18(27)26-10-8-25(9-11-26)15-6-1-2-7-20-15/h1-7,12H,8-11H2,(H2,21,22,23,24)
Standard InChI Key SDVHZHCEUKSBRN-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two primary subunits:

  • A 1,2,3-triazole ring substituted at the 4-position with a (3-chlorophenyl)amino group.

  • A piperazine ring linked to a pyridin-2-yl group and connected to the triazole via a methanone bridge.

The triazole ring contributes to hydrogen-bonding interactions and metabolic stability, while the piperazine-pyridine moiety enhances solubility and receptor-binding affinity . The 3-chlorophenyl group introduces steric and electronic effects that modulate target selectivity.

Table 1: Key Structural Parameters

FeatureDescription
Molecular formulaC₂₀H₁₈ClN₇O
Molecular weight415.86 g/mol
Hydrogen bond donors2 (triazole NH and pyridine N)
Hydrogen bond acceptors6 (triazole N, pyridine N, piperazine N, methanone O)
Rotatable bonds5

X-ray crystallographic data for analogous triazole-piperazine hybrids reveal planar triazole rings with dihedral angles of 6.8°–89.3° relative to adjacent aromatic systems, suggesting conformational flexibility in binding interactions .

Synthetic Pathways

Triazole Formation

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction that yields 1,4-disubstituted triazoles . For this compound:

  • Azide precursor: 3-Chloroaniline is converted to an azide via diazotization and sodium azide substitution.

  • Alkyne precursor: Propargylamine derivatives are prepared for cycloaddition.

Reaction conditions involve Cu(I) catalysts (e.g., CuSO₄/ascorbic acid) in tert-butanol/water mixtures at ambient temperatures, achieving yields of 54–78% .

Piperazine Functionalization

The piperazine-pyridine subunit is synthesized through nucleophilic aromatic substitution:

  • Pyridine activation: 2-Chloropyridine reacts with piperazine under basic conditions (K₂CO₃, DMF, 80°C).

  • Methanone coupling: The resulting 4-(pyridin-2-yl)piperazine is acylated with triazole-containing carboxylic acids using EDC/HOBt coupling agents.

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)
Azide preparationNaNO₂, HCl, NaN₃, 0–5°C92
CuAAC reactionCuSO₄·5H₂O, ascorbic acid, rt, 12 h68
Piperazine acylationEDC, HOBt, DCM, rt, 24 h75
ActivityMechanismPredicted IC₅₀/GI₅₀
5-HT reuptake inhibitionSERT binding25 nM
AntiproliferativeTubulin disruption15 μM
AntimicrobialCYP51 enzyme inhibition2 μg/mL

Future Directions

  • Structural optimization: Introducing electron-withdrawing groups (e.g., CF₃) at the triazole’s 5-position may enhance target affinity.

  • Polypharmacology: Hybridizing with thiazole or quinoline scaffolds could broaden therapeutic applications .

  • Crystallographic studies: Resolving the compound’s crystal structure would clarify binding conformations .

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